molecular formula C11H22N2 B595304 3-Methyl-3,9-diazaspiro[5.6]dodecane CAS No. 1256643-45-4

3-Methyl-3,9-diazaspiro[5.6]dodecane

Cat. No.: B595304
CAS No.: 1256643-45-4
M. Wt: 182.311
InChI Key: IALAEASTAWASBR-UHFFFAOYSA-N
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Description

3-Methyl-3,9-diazaspiro[56]dodecane is a spirocyclic compound characterized by a unique structure where a spiro atom connects two cyclic systems

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-3,9-diazaspiro[5.6]dodecane typically involves the following steps:

    Starting Materials: The synthesis begins with readily available starting materials such as 1,3-diaminopropane and methyl iodide.

    Cyclization: The key step involves the cyclization reaction where 1,3-diaminopropane reacts with methyl iodide under basic conditions to form the spirocyclic structure.

    Purification: The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials.

    Optimized Reaction Conditions: Employing optimized reaction conditions to maximize yield and purity, such as controlled temperature and pressure.

    Automated Purification Systems: Using automated purification systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-3,9-diazaspiro[5.6]dodecane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or other reduced forms.

Scientific Research Applications

3-Methyl-3,9-diazaspiro[5.6]dodecane has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structure.

    Medicine: Explored for its pharmacological properties, including potential therapeutic applications.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 3-Methyl-3,9-diazaspiro[5.6]dodecane exerts its effects involves:

    Molecular Targets: The compound interacts with specific molecular targets, such as enzymes or receptors, altering their activity.

    Pathways Involved: It may modulate biochemical pathways, leading to changes in cellular functions and responses.

Comparison with Similar Compounds

Similar Compounds

    3,9-Diazaspiro[5.6]dodecane: Lacks the methyl group at the 3-position.

    9-Methyl-3,9-diazaspiro[5.6]dodecane: Methyl group at a different position.

Uniqueness

3-Methyl-3,9-diazaspiro[5.6]dodecane is unique due to its specific spirocyclic structure and the presence of a methyl group at the 3-position, which can influence its chemical reactivity and biological activity.

This detailed overview provides a comprehensive understanding of 3-Methyl-3,9-diazaspiro[56]dodecane, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

3-methyl-3,10-diazaspiro[5.6]dodecane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2/c1-13-9-5-11(6-10-13)3-2-7-12-8-4-11/h12H,2-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IALAEASTAWASBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2(CCCNCC2)CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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